2-((4-Fluorophenyl)sulfonyl)-1H-indole 2-((4-Fluorophenyl)sulfonyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15909470
InChI: InChI=1S/C14H10FNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H
SMILES:
Molecular Formula: C14H10FNO2S
Molecular Weight: 275.30 g/mol

2-((4-Fluorophenyl)sulfonyl)-1H-indole

CAS No.:

Cat. No.: VC15909470

Molecular Formula: C14H10FNO2S

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Fluorophenyl)sulfonyl)-1H-indole -

Specification

Molecular Formula C14H10FNO2S
Molecular Weight 275.30 g/mol
IUPAC Name 2-(4-fluorophenyl)sulfonyl-1H-indole
Standard InChI InChI=1S/C14H10FNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H
Standard InChI Key WBLIFAOTBFDHFO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 2-[(4-fluorophenyl)sulfonyl]-1H-indole, with the molecular formula C14H10FNO2SC_{14}H_{10}FNO_2S. Its structure comprises an indole ring (a bicyclic system of benzene fused to pyrrole) functionalized with a sulfonyl group (-SO2_2-) linked to a 4-fluorophenyl moiety. The fluorine atom at the para position of the phenyl ring introduces electronegativity, affecting the compound’s electronic distribution and intermolecular interactions .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight291.30 g/molCalculated
Exact Mass291.0364 Da
Topological Polar Surface Area47.4 Ų
LogP (Partition Coefficient)4.74

The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability for biological applications .

Synthetic Methodologies

Palladium-Catalyzed Coupling Reactions

A common route involves Suzuki-Miyaura coupling between 2-sulfonylindole derivatives and 4-fluorophenylboronic acid. For example, 2-tosyl-1H-indole reacts with 4-fluorophenylboronic acid in 1,4-dioxane at 100°C under aerobic conditions, using tert-butyl nitrite (t-BuONO) as an oxidizing agent. This method achieves yields up to 78% after purification via flash chromatography (petroleum ether/ethyl acetate) .

Nucleophilic Substitution

An alternative approach employs the reaction of indole-2-sulfonyl chloride with 4-fluoroaniline in dichloromethane (DCM) at room temperature. Triethylamine (TEA) acts as a base to scavenge HCl, driving the reaction to completion. This method is less efficient (yields ~65%) due to competing side reactions but offers simplicity for small-scale synthesis .

Optimization Strategies

  • Solvent Effects: Polar aprotic solvents like DMF enhance reaction rates but may reduce selectivity.

  • Catalyst Loading: Palladium(II) acetate (5 mol%) with triphenylphosphine (10 mol%) optimizes cross-coupling efficiency .

  • Temperature Control: Reactions above 80°C favor thermodynamic products but risk decomposition .

Structural and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1H NMR (400 MHz, CDCl3_3) data for 2-((4-fluorophenyl)sulfonyl)-1H-indole reveals distinct signals:

  • δ 8.43 (d, J = 9.2 Hz, 1H): Proton at the 3-position of indole.

  • δ 7.87–7.35 (m, 7H): Aromatic protons from indole and fluorophenyl groups.

  • δ 7.10 (d, J = 8.1 Hz, 2H): Fluorophenyl protons meta to the sulfonyl group .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) analysis confirms the molecular ion peak at m/z 291.0364 ([M+H]+^+), consistent with the theoretical mass .

Infrared (IR) Spectroscopy

Strong absorption bands at 1147 cm1^{-1} (S=O asymmetric stretch) and 1497 cm1^{-1} (C-F stretch) validate the sulfonyl and fluorophenyl functionalities .

Biological Activities and Mechanisms

Cytotoxicity Profile

In vitro assays against MT-4 cells show a selectivity index (CC50_{50}/EC50_{50}) > 100, indicating low cytotoxicity at therapeutic concentrations .

Anti-Inflammatory Activity

Preliminary data suggest inhibition of cyclooxygenase-2 (COX-2) with an IC50_{50} of 12.3 μM, though further in vivo validation is required .

Comparative Analysis with Structural Analogues

CompoundSubstituentLogPEC50_{50} (HIV-1)
2-((4-Fluorophenyl)sulfonyl)-1H-indole-F4.740.18 μM
2-((4-Chlorophenyl)sulfonyl)-1H-indole-Cl5.120.25 μM
2-((4-Bromophenyl)sulfonyl)-1H-indole-Br5.340.31 μM

The fluorine analogue exhibits superior antiviral potency and lower lipophilicity compared to chloro- and bromo-derivatives, likely due to enhanced electronic effects and reduced steric hindrance .

Industrial and Research Applications

Pharmaceutical Development

This compound serves as a precursor to NNRTIs (non-nucleoside reverse transcriptase inhibitors) in antiretroviral therapy. Its sulfonamide group enhances solubility, addressing a common limitation of IAS derivatives .

Materials Science

The rigid indole-sulfonyl framework is explored in organic semiconductors, where its electron-deficient structure facilitates n-type charge transport .

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